Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
Overview
Description
Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound with significant potential in various scientific fields. It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an imidazo[1,2-A]pyridine core, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate typically involves the cycloisomerization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions. This method is promoted by sodium hydroxide and provides a high yield in a short reaction time . Industrial production methods often involve the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by functionalization through metal-catalyzed coupling reactions .
Chemical Reactions Analysis
Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Radical Reactions: Functionalization via radical reactions is also possible, often involving transition metal catalysis or metal-free oxidation.
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate is unique due to its specific functional groups and imidazo[1,2-A]pyridine core. Similar compounds include:
6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester: Differing by the presence of a chlorine atom.
2-Ethyl-6-chloro imidazo[1,2-A]pyridine: Notable for its improved potency against certain pathogens.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound .
Properties
IUPAC Name |
ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N2O2/c1-2-19-10(18)8-5-17-4-6(12)3-7(9(17)16-8)11(13,14)15/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKLQGPQEMMMBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732349 | |
Record name | Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121051-30-6 | |
Record name | Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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